4-(5-Fluoro-1H-indol-3-yl)butan-2-amine
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Overview
Description
4-(5-Fluoro-1H-indol-3-yl)butan-2-amine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a fluorine atom at the 5-position of the indole ring, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroindole.
Alkylation: The 5-fluoroindole undergoes alkylation with a suitable butan-2-amine derivative under basic conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoro-1H-indol-3-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-(5-Fluoro-1H-indol-3-yl)butan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom at the 5-position of the indole ring can enhance its binding affinity to certain receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Fluoro-1H-indol-3-yl)butan-1-amine
- 4-(2,3-dihydro-1H-indol-3-yl)butan-2-amine
- 4-(1-ethyl-5-fluoro-1H-indol-3-yl)butan-2-amine
Uniqueness
4-(5-Fluoro-1H-indol-3-yl)butan-2-amine is unique due to the presence of the fluorine atom at the 5-position of the indole ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15FN2 |
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Molecular Weight |
206.26 g/mol |
IUPAC Name |
4-(5-fluoro-1H-indol-3-yl)butan-2-amine |
InChI |
InChI=1S/C12H15FN2/c1-8(14)2-3-9-7-15-12-5-4-10(13)6-11(9)12/h4-8,15H,2-3,14H2,1H3 |
InChI Key |
XUHPKVVKUBHQOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CNC2=C1C=C(C=C2)F)N |
Origin of Product |
United States |
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